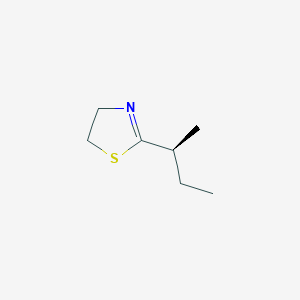

(S)-2-(sec-butyl)-4,5-dihydrothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWKXMIPYUIBW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes for 4,5-Dihydrothiazole Derivatives

The synthesis of the 4,5-dihydrothiazole core can be accomplished through several reliable routes, each offering distinct advantages depending on the available starting materials and desired substitution patterns.

A prevalent and effective method for synthesizing 4,5-dihydrothiazoles involves the condensation reaction between a 1,2-aminothiol, such as cysteine or cysteamine (B1669678), and a suitable electrophile like a nitrile, aldehyde, or ketone. ontosight.aiontosight.ai This approach is particularly valuable for creating chiral dihydrothiazoles by leveraging the inherent chirality of starting materials like L-cysteine.

The reaction between L-cysteine and various aryl nitriles can produce chiral (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.org Research has focused on optimizing reaction conditions to maximize yield and prevent the hydrolysis of the product, which can be a significant side reaction. organic-chemistry.org Mildly basic conditions using sodium bicarbonate and catalytic sodium hydroxide (B78521) in an aqueous alcohol medium have been shown to produce high-purity products with up to 99% enantiomeric excess. organic-chemistry.org This highlights that near-neutral buffers, once thought necessary to prevent racemization, can actually promote undesirable hydrolysis. organic-chemistry.org

A metal- and catalyst-free method has also been developed for the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and substituted benzonitriles, yielding products in the 64% to 89% range. mdpi.com

Table 1: Examples of 2-Aryl-4,5-dihydrothiazole Synthesis via Condensation

| Reactant 1 | Reactant 2 | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| L-Cysteine | Aryl Nitriles | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | NaHCO3/NaOH, aqueous alcohol | 58-95% | organic-chemistry.org |

| Cysteine | Substituted Benzonitriles | 2-Aryl-4,5-dihydrothiazoles | Metal- and catalyst-free | 64-89% | mdpi.com |

| 2-Aminoethane-1-thiol hydrochloride | 4-Substituted Piperazines | Thiazolinylphenyl-piperazines | Solvent-free, 80 °C | Not specified | nih.gov |

The reaction of 2-aminothiophenol (B119425) with various electrophiles is a common route to benzothiazoles, a class of compounds containing a fused dihydrothiazole ring. researchgate.netmdpi.com While not a direct synthesis of simple 4,5-dihydrothiazoles, the underlying cyclization chemistry is analogous. Typically, 2-aminothiophenol is reacted with aldehydes or carboxylic acid derivatives. researchgate.netmdpi.com For instance, a one-pot reaction with various aldehydes in water at elevated temperatures can produce 2-substituted benzothiazoles or benzothiazolines in high yields. researchgate.net The reaction with acyl chlorides can also proceed at room temperature in a protic solvent like water, avoiding the need for harsh acids or metal catalysts. researchgate.net

A specific route to 2-sec-butyl-4,5-dihydrothiazole involves the reaction of ethanolamine (B43304) with 2-methylbutanoic acid, followed by a cyclization and thionation step facilitated by a thionating agent like Lawesson's reagent. wikipedia.org This process often benefits from microwave irradiation to accelerate the reaction. wikipedia.orgacs.org

Lawesson's reagent is a widely used and versatile thionating agent that efficiently converts carbonyl groups (in amides, esters, ketones) into thiocarbonyls. nih.govorganic-chemistry.org Its application in the synthesis of 1,3-thiazoles from N-(2-oxoalkyl)amides is well-established. organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable phosphorus-oxygen double bond. organic-chemistry.org Fluorous versions of Lawesson's reagent have been developed to simplify product isolation, often requiring only simple filtration instead of chromatography. organic-chemistry.org

Potassium tert-butoxide (KOt-Bu) has been shown to promote a selective ring-opening N-alkylation of certain dihydrothiazole derivatives. nih.govnih.govbeilstein-archives.org Specifically, reacting 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides in the presence of KOt-Bu leads to N-substituted thiazolidinones. nih.govnih.gov This reaction represents a transformation of a pre-formed thiazoline (B8809763) ring rather than a de novo synthesis. In this process, KOt-Bu acts not only as a base to promote the N-alkylation but also serves as an oxygen donor in the C=N bond cleavage process. nih.govbeilstein-archives.org This method provides a practical pathway to various N-substituted thiazolidinone derivatives in moderate to excellent yields. beilstein-archives.org

Another documented synthetic pathway to 2-sec-butyl-4,5-dihydrothiazole starts from the precursor 3-(2-aminoethanethio)-4-methylhex-2-enenitrile. wikipedia.org This route involves an intramolecular cyclization to form the desired dihydrothiazole ring structure.

Enantioselective Synthesis and Chiral Resolution Strategies

The synthesis of the specific enantiomer, (S)-2-(sec-butyl)-4,5-dihydrothiazole, requires precise control of stereochemistry. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole has been successfully reported in the literature. pherobase.comresearchgate.net One approach involves utilizing a chiral starting material, such as an enantiomerically pure form of 2-methylbutanoic acid, in a synthetic sequence like the one described with Lawesson's reagent (Section 2.1.3). jst.go.jp However, a significant challenge noted in the synthesis of chiral 2-sec-butyl-4,5-dihydrothiazole is that the final product can be readily racemized, which complicates the isolation of an enantiomerically pure substance. researchgate.net Syntheses have achieved enantiomeric purities of approximately 92% ee. researchgate.net

The use of chiral building blocks is a common strategy. As mentioned previously, the condensation of L-cysteine or its derivatives with nitriles is a powerful method for producing chiral 4,5-dihydrothiazoles, directly installing a stereocenter at the C4 position of the ring. organic-chemistry.orgmdpi.com The stereochemical integrity of this center is generally well-preserved under optimized, mildly basic reaction conditions. organic-chemistry.org This strategy provides a foundational approach for building more complex chiral molecules containing the dihydrothiazole scaffold.

Chromatographic Methods for Stereoisomer Separation and Absolute Configuration Determination (e.g., Chiral Trifluoroacetyl Derivative Capillary Chromatography)

The separation of the enantiomers of 2-(sec-butyl)-4,5-dihydrothiazole (B1199143) is essential for determining enantiomeric purity and for isolating specific stereoisomers for biological testing. Chiral gas chromatography has proven to be an effective technique for this purpose.

The absolute configuration of the naturally occurring pheromone in the urine of male mice was successfully determined using chiral capillary chromatography. nih.gov In this study, the compound was extracted from urine and derivatized with a trifluoroacetyl group. The retention time of the natural, derivatized compound was then compared with those of synthetically prepared (S) and (R) standards. nih.gov The analysis confirmed that the naturally produced pheromone possesses the S configuration, as no (R)-enantiomer was detected in fresh urine samples. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Capillary Gas Chromatography | nih.gov |

| Derivatization | Formation of a chiral trifluoroacetyl derivative | nih.gov |

| Purpose | Separation of (R) and (S) enantiomers and determination of the absolute configuration of the natural pheromone | nih.gov |

| Finding | The absolute configuration of the compound in male mouse urine is (S) | nih.gov |

Racemization Studies of this compound Enantiomers

The stereochemical stability of the chiral center at the 2-position of the dihydrothiazole ring is a significant consideration. Research has indicated that the enantiomers of 2-(sec-butyl)-4,5-dihydrothiazole are susceptible to racemization. researchgate.net

In the context of its synthesis, it was noted that the purified enantiomers were "readily racemizable". researchgate.net The potential for racemization is a known characteristic of the 2-thiazoline ring system, where the proton at the C2 position can be labile under certain conditions, leading to a loss of stereochemical integrity. acs.orgresearchgate.net However, in the analysis of the pheromone extracted from fresh male mouse urine, no racemization of the naturally occurring (S)-enantiomer was observed, suggesting that the compound is configurationally stable within its biological matrix under those conditions. nih.gov

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the 4,5-Dihydrothiazole Moiety

The reactivity of the 4,5-dihydrothiazole ring allows for a variety of transformations, including oxidation and reduction of the core heterocycle, as well as reactions involving electrophilic and nucleophilic species.

The sulfur atom in the 4,5-dihydrothiazole ring is susceptible to oxidation, potentially yielding sulfoxides (thiazoline 1-oxides) and sulfones (thiazoline 1,1-dioxides). However, the outcome of the oxidation is highly dependent on the substituent at the 2-position and the choice of oxidizing agent. rsc.org

Research on chiral 2-substituted thiazolines reveals that the reaction can either proceed with retention of the ring structure to form the sulfone or result in ring-opening. For instance, treatment of 2-phenyl-4,5-dihydrothiazole derivatives with potassium permanganate (B83412) (KMnO4) in the presence of benzoic acid selectively affords the corresponding thiazoline (B8809763) 1,1-dioxides in excellent yield. rsc.org In contrast, oxidation of 2-methyl substituted thiazolines with reagents like Oxone® or meta-chloroperoxybenzoic acid (m-CPBA) leads to ring-opened products such as acetylamino disulfides. rsc.org Oxidation with stronger reagents like peracetic acid can result in the formation of benzoylamino sulfonic acids. rsc.org Dehydrogenation to form the aromatic thiazole (B1198619) is another possible oxidative pathway, which can be achieved using sulfur or under certain conditions with KMnO4. rsc.org

| 2-Substituent | Oxidizing Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Phenyl | KMnO₄ / Benzoic Acid | Phase-transfer | Thiazoline 1,1-dioxide (Sulfone) | rsc.org |

| Phenyl | Peracetic Acid (3 equiv.) | - | Benzoylamino sulfonic acid | rsc.org |

| Phenyl | Sulfur | - | Thiazole | rsc.org |

| Methyl | Oxone® | Aqueous THF | Acetylamino disulfide (Ring-opening) | rsc.org |

| Methyl | m-CPBA | Diethyl ether | Ring-opened product with m-chlorobenzoyl group incorporation | rsc.org |

The C=N imine bond of the 4,5-dihydrothiazole ring is susceptible to reduction, leading to the formation of the fully saturated thiazolidine (B150603) ring system. This transformation can be accomplished using standard reducing agents known to reduce imines. Common methods include the use of hydride reagents, such as sodium borohydride (B1222165) (NaBH4), or catalytic hydrogenation. wikipedia.orgyoutube.comorganic-chemistry.orgnih.gov

Sodium borohydride is a mild and selective reducing agent that effectively reduces imines to amines. wikipedia.orgorganic-chemistry.org In the context of (S)-2-(sec-butyl)-4,5-dihydrothiazole, the hydride would attack the electrophilic C2 carbon, followed by protonation of the resulting nitrogen anion (typically from a protic solvent used in the reaction), to yield the corresponding (S)-2-(sec-butyl)thiazolidine. youtube.com Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source can also achieve this reduction. This method has been successfully applied to the reduction of the C=N bond in related oxazoline (B21484) systems to yield tetrahydropyrans. nih.gov The reverse reaction, the oxidation of thiazolidines to 2-thiazolines, has also been described, confirming the chemical relationship between these two heterocyclic systems. acs.org

Due to its non-aromatic character, the 4,5-dihydrothiazole ring does not undergo classical electrophilic or nucleophilic aromatic substitution. Instead, its reactivity is characterized by reactions at its nucleophilic and electrophilic centers. rsc.org

Electrophilic Reactions: The lone pair of electrons on the nitrogen atom makes it a target for electrophiles. Protonation or alkylation of the nitrogen atom leads to the formation of thiazolinium salts. researchgate.netacs.org This reaction increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Reactions: The C2 carbon of the imine bond is the primary electrophilic center of the ring. rsc.orgmdpi.com It readily undergoes nucleophilic addition, which often leads to ring-opening. wikipedia.orgmasterorganicchemistry.com A key example is the hydrolysis of 2-methyl-Δ2-thiazoline, which is proposed to proceed through the addition of water to the C=N bond to form a transient hydroxythiazolidine intermediate. wustl.edu This intermediate can then undergo ring cleavage. Similarly, the thiazoline 1,1-dioxides (sulfones) formed from oxidation are noted to be exceptionally reactive towards nucleophilic ring-opening, highlighting the electrophilic nature of the C2 position in the activated ring. rsc.org

Role as a Synthetic Building Block for Complex Thiazole Derivatives

The 4,5-dihydrothiazole ring is a versatile synthetic intermediate used in the construction of more complex molecules. Its inherent reactivity allows it to serve as a precursor for a range of compounds, including fully aromatic thiazoles and open-chain structures. researchgate.netrsc.org For example, dehydrogenation of the dihydrothiazole ring is a direct route to the corresponding thiazole. rsc.org

Furthermore, the chiral nature of derivatives synthesized from amino acids (like cysteine) makes them valuable as chiral auxiliaries or ligands in asymmetric catalysis. rsc.orgnih.gov The dihydrothiazole scaffold is also a key component in the synthesis of novel compounds with potential biological applications, including inhibitors of metallo-β-lactamases. nih.govnih.govmdpi.com

Influence of the sec-Butyl Substituent on Reactivity Profiles

While specific research focusing solely on the reactivity of the 2-sec-butyl substituent is limited, its influence can be inferred from studies on related 2-alkyl and 2-aryl-4,5-dihydrothiazoles and from general chemical principles. The nature of the group at the C2 position has a profound impact on the chemical behavior of the ring. rsc.org

Electronic Effects: The sec-butyl group is an electron-donating alkyl group. This effect is similar to that of a methyl group. Electron-donating groups can influence the reactivity of the imine bond. In oxidation reactions, 2-alkyl-substituted thiazolines have been shown to favor ring-opening pathways over the formation of stable sulfones, a behavior that contrasts sharply with 2-phenyl substituted thiazolines. rsc.org Therefore, this compound would be expected to show a similar propensity for ring-opening upon treatment with certain oxidants.

Steric Effects: The sec-butyl group is significantly bulkier than a methyl group. This steric hindrance can affect the rate and regioselectivity of reactions by impeding the approach of reagents to the reactive centers of the molecule, namely the C2 carbon and the adjacent nitrogen atom. This could influence the kinetics of nucleophilic addition or the formation of thiazolinium salts.

Investigations into Reaction Mechanisms and Intermediates

Mechanistic studies of 4,5-dihydrothiazole reactions reveal the formation of key intermediates that dictate the final product distribution.

In oxidation reactions, the initially formed thiazoline 1,1-dioxide (sulfone) can be a stable, isolable product, particularly with a 2-aryl substituent. rsc.org However, these sulfones are highly reactive towards nucleophiles, including water. They can readily hydrolyze to form ring-opened benzoylamino sulfinic acids. These sulfinic acid intermediates are often unstable and can undergo further oxidation to sulfonic acids or disproportionate to form disulfides, which explains the variety of products observed with different oxidants. rsc.org

The fundamental reaction at the C=N bond is nucleophilic addition. wikipedia.orgmasterorganicchemistry.com For hydrolysis, the mechanism involves the attack of water on the C2 carbon to form a tetrahedral hydroxythiazolidine intermediate. wustl.edu This intermediate is key to the subsequent ring-fission process that yields N- and S-acylated aminoethanethiols. This type of tetrahedral intermediate is characteristic of additions to the imine bond of the dihydrothiazole ring. acs.org Similarly, the synthesis of certain dihydrothiazole derivatives can proceed through a domino mechanism involving an initial SN2 reaction followed by a Michael addition, which underscores the varied mechanistic pathways available to this heterocyclic system. researchgate.net

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation

Modern spectroscopy offers a powerful toolkit for the unambiguous characterization of complex organic molecules like (S)-2-(sec-butyl)-4,5-dihydrothiazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for confirming its structure and understanding its chemical properties.

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for mapping the carbon-hydrogen framework of this compound.

In ¹H NMR, the distinct electronic environments of the protons result in characteristic chemical shifts. The protons of the dihydrothiazole ring's methylene (B1212753) groups, being adjacent to nitrogen and sulfur, resonate at approximately δ 3.2–4.2 ppm (N-CH₂) and δ 2.7–3.5 ppm (S-CH₂). The protons of the sec-butyl group appear further upfield, with the methine proton (-CH) resonating as a multiplet around δ 1.5–2.6 ppm and the methyl groups appearing as distinct signals between δ 0.9–1.2 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. A key signal in the spectrum is that of the imine carbon (C=N) of the thiazoline (B8809763) ring, which is typically observed far downfield, around 170 ppm. The methylene carbons of the ring and the carbons of the sec-butyl group resonate at higher fields.

Interactive Data Table: Typical NMR Chemical Shifts (δ) in ppm

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imine Carbon (C=N) | - | ~170 |

| N-CH₂ | ~3.2 - 4.2 | Data not available |

| S-CH₂ | ~2.7 - 3.5 | Data not available |

| sec-Butyl CH | ~1.5 - 2.6 | Data not available |

| sec-Butyl CH₂/CH₃ | ~0.9 - 1.2 | Data not available |

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are instrumental in establishing connectivity between protons within the same spin system. ipb.pt For this compound, a TOCSY experiment would reveal correlations not only between directly coupled protons but also between protons that are multiple bonds apart within the same functional group. ipb.pt This is particularly useful for confirming the integrity of the sec-butyl group by showing cross-peaks among the methine and methyl protons. Furthermore, these techniques can provide insights into the molecule's preferred conformation in solution by analyzing through-space interactions via Nuclear Overhauser Effect Spectroscopy (NOESY).

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common, offers a direct probe into the electronic environment of the nitrogen atom in the dihydrothiazole ring. researchgate.net ¹⁵N NMR relaxation studies can yield valuable information on the molecular dynamics of the molecule. By measuring relaxation times (T1 and T2) and the Nuclear Overhauser Effect (NOE), researchers can understand the rotational motion (tumbling) of the molecule in solution and detect any internal motions or conformational exchanges occurring on various timescales. This provides a deeper understanding of the molecule's flexibility and behavior in a dynamic environment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds like this compound. In GC-MS, the gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes it, typically through electron ionization (EI), and detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (143.25 g/mol ). wikipedia.org The fragmentation pattern is also highly characteristic. Common fragmentation pathways would include the loss of the sec-butyl group, resulting in a significant fragment ion, and cleavage of the dihydrothiazole ring, providing further structural confirmation.

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value | Description |

| Molecular Formula | C₇H₁₃NS | - |

| Molecular Weight | 143.25 g/mol | Mass of the entire molecule. |

| Molecular Ion Peak [M]⁺ | m/z 143 | Represents the intact ionized molecule. |

| Major Fragment | [M - 57]⁺ | Corresponds to the loss of the sec-butyl group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption band for the carbon-nitrogen double bond (C=N) of the imine group, which typically appears in the 1680–1640 cm⁻¹ region. Another key vibration is the C–S stretch, which is found in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Imine | C=N Stretch | ~1680 - 1640 |

| Thioether | C–S Stretch | ~710 - 670 |

| Alkane | C–H Stretch | ~3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance, providing insights into its electronic transitions. In this compound, the dihydrothiazole ring, which contains a carbon-nitrogen double bond (imine group), acts as the primary chromophore responsible for UV absorption.

The electronic transitions in molecules like this compound are typically of two main types: π → π* and n → π* transitions. libretexts.orgyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a corresponding π* antibonding orbital. They are generally high-energy transitions and are characterized by strong absorption bands (high molar absorptivity). shivajicollege.ac.in

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the thiazoline ring, is promoted to a π* antibonding orbital. libretexts.orgyoutube.com These are lower-energy transitions and thus occur at longer wavelengths. As these transitions are often symmetry-forbidden, they result in weak absorption bands (low molar absorptivity). shivajicollege.ac.in

For a simple thiazoline derivative, these absorption bands are expected to appear in the ultraviolet range of the electromagnetic spectrum.

Table 1: Typical Electronic Transitions for Thiazoline Chromophores

| Transition Type | Electron Promotion | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | From π bonding orbital to π* antibonding orbital | Shorter Wavelength | High |

| n → π* | From non-bonding orbital to π* antibonding orbital | Longer Wavelength | Low |

X-ray Crystallography for Solid-State Structure Determination of Ligand-Protein Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in understanding how this compound, a known pheromone in rodents, interacts with its carrier protein, the mouse Major Urinary Protein-I (MUP-I). nih.govwikipedia.org

High-resolution crystal structures of the MUP-I protein bound to this compound (referred to in literature as SBT) have been successfully determined. nih.gov These structural studies show that MUP-I, a member of the lipocalin protein family, possesses a characteristic β-barrel structure that forms a deep, hydrophobic internal cavity where the ligand binds. nih.govresearchgate.net The binding of SBT within this pocket is stabilized by a network of specific non-covalent interactions. wikipedia.org

The key interactions identified from the crystal structure are:

Hydrogen Bonding: The thiazoline ligand is involved in a hydrogen-bonding network mediated by structured water molecules within the binding site. The ligand forms a hydrogen bond to a water molecule, which is itself stabilized by hydrogen bonds to the backbone of residue Phenylalanine-56 and a second water molecule. This second water molecule further interacts with residues Leucine-58 and Threonine-39. wikipedia.org

Van der Waals Forces: The nonpolar sec-butyl group and the thiazoline ring of the ligand establish extensive van der Waals contacts with several hydrophobic amino acid residues that line the protein's binding cavity. wikipedia.org These interactions are crucial for the affinity and specificity of the binding.

These detailed structural insights are fundamental to understanding the mechanism of pheromone recognition and its controlled release. nih.govliverpool.ac.uk

Table 2: Key Interactions Between this compound and MUP-I Residues

| Interaction Type | Ligand Moiety | Interacting MUP-I Residues |

|---|---|---|

| Hydrogen Bonding (Water-Mediated) | Thiazoline Ring | Phe56, Leu58, Thr39 |

| Van der Waals Forces | sec-Butyl Group and Thiazoline Ring | Leu72, Val100, Phe108, Ala121, Leu123, Leu134 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Formation Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. Although this compound is not a radical itself, EPR can be used to investigate radical cations that may be formed from related thiazole (B1198619) derivatives through oxidation processes. researchgate.net

Research on similar thiazole compounds has demonstrated that stable radical cations can be generated via one-electron oxidation. researchgate.net The formation of these radical species is definitively confirmed by the appearance of a characteristic EPR signal. The EPR spectrum provides key parameters that describe the radical's electronic environment:

g-value: A dimensionless parameter that is sensitive to the electronic structure of the radical. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023).

Hyperfine Coupling Constant (A): This parameter arises from the interaction between the unpaired electron and magnetic nuclei (such as ¹⁴N) in the molecule. It causes the EPR signal to split into multiple lines, and the magnitude of this splitting provides information on the distribution of the unpaired electron's spin density within the molecule.

In studies of thiazole-derived radical cations, the observed hyperfine coupling to the nitrogen atom (A_N) is often smaller than in radicals where the electron is fully localized on a nitrogen atom. This indicates that the unpaired electron is significantly delocalized over the entire thiazole ring system, a factor that contributes to the stability of the radical species. researchgate.net

Table 3: Representative EPR Parameters for Thiazole-Based Radical Cations

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| g-value | Characterizes the magnetic moment of the unpaired electron | ~2.003 – 2.004 | Confirms the presence of an organic radical |

| A_N (Hyperfine Coupling) | Measures the interaction with the ¹⁴N nucleus | ~0.7 – 0.8 mT | Indicates delocalization of the unpaired electron |

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of atoms in a sample. For this compound, XPS can be used to probe the chemical environments of the nitrogen and sulfur atoms within the heterocyclic ring.

In an XPS experiment, the sample is irradiated with X-rays, which causes the ejection of core-level electrons. The binding energies of these ejected electrons are then measured. These binding energies are unique to each element and are sensitive to the local chemical environment, including the atom's oxidation state and bonding partners.

Nitrogen (N 1s): The binding energy of the N 1s core level would be characteristic of the imine-type nitrogen (C=N) within the thiazoline ring. This allows it to be distinguished from other nitrogen functional groups, such as amines or amides. researchgate.net

Sulfur (S 2p): The S 2p core-level binding energy provides information about the sulfur atom. In the thiazoline ring, the sulfur is in a thioether-like environment. Its binding energy would fall in the range typical for reduced sulfur species, which is distinct from the higher binding energies observed for oxidized sulfur in sulfoxides or sulfones. researchgate.netresearchgate.net

By analyzing these characteristic binding energies, XPS can confirm the chemical integrity of the thiazoline structure.

Table 4: Expected XPS Core-Level Binding Energies for the Thiazoline Heterocycle

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Nitrogen | N 1s | ~399 – 401 | Heterocyclic imine (C=N) |

| Sulfur | S 2p | ~163 – 165 | Heterocyclic thioether (C-S-C) |

| Carbon | C 1s | ~284 – 287 | Differentiates C-C/C-H, C-N, and C-S bonds |

Applications in Asymmetric Synthesis and Catalysis

(S)-2-(sec-Butyl)-4,5-dihydrothiazole as a Chiral Ligand

Chiral ligands are enantiomerically pure compounds that coordinate to a metal center, forming a chiral catalyst capable of steering a reaction towards a specific stereoisomeric product. buchler-gmbh.com The efficacy of a chiral ligand is determined by its steric and electronic properties, which influence the geometry and reactivity of the catalyst's active site. This compound possesses key features of a promising chiral ligand: the nitrogen atom of the imine group can act as a Lewis base to coordinate with a metal, while the adjacent chiral sec-butyl group projects into the space around the metal center, creating a chiral pocket that can differentiate between the enantiotopic faces of a prochiral substrate.

Design and Synthesis of Chiral (Dihydro)thiazole-Based Ligands

The design of effective chiral ligands often follows principles that aim to create a rigid and predictable stereochemical environment. Historically, C₂-symmetric ligands, which possess a twofold rotational axis of symmetry, have been highly successful as they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to high enantioselectivity. nih.gov However, non-symmetrical (C₁-symmetric) ligands like this compound have also proven to be exceptionally effective, offering distinct steric and electronic environments that can be advantageous in specific catalytic systems. nih.gov

The synthesis of chiral 2-substituted-4,5-dihydrothiazoles can be achieved through several reliable methods. A primary route involves the condensation of β-amino thiols, such as cysteamine (B1669678), with chiral carboxylic acids or their derivatives. acs.orgontosight.ai For instance, the reaction of cysteamine with (S)-2-methylbutanoic acid, often facilitated by dehydrating agents or through the corresponding nitrile, yields the target compound. wikipedia.org Another common strategy is the cyclodehydration of N-(2-hydroxyethyl)thioamides, which can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) or the Burgess reagent. scispace.comnih.gov Additionally, chiral dihydrothiazoles can be prepared via the chemoselective oxidation of the corresponding saturated thiazolidine (B150603) ring system using catalysts like ruthenium complexes. researchgate.net

These synthetic strategies allow for modularity, where different chiral groups can be installed at the 2-position and further substitutions can be made on the dihydrothiazole ring, enabling the fine-tuning of the ligand's properties for optimal performance in a given catalytic reaction.

Application in Metal-Catalyzed Asymmetric Transformations (e.g., Rhodium-Catalyzed Hydrosilylation)

Chiral dihydrothiazole-based ligands have demonstrated their utility in a range of metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed cycloadditions. nih.govrsc.org A particularly notable application for structurally similar ligands is the rhodium-catalyzed asymmetric hydrosilylation of ketones. This reaction involves the addition of a silicon hydride (silane) across a carbonyl double bond, producing a chiral silyl (B83357) ether which can be readily hydrolyzed to the corresponding chiral secondary alcohol.

While this compound itself is a potential ligand for this transformation, extensive research by Brunner et al. on the closely related saturated thiazolidine ligands provides a strong precedent for its efficacy. acs.org In these systems, the thiazolidine ligand coordinates to the rhodium(I) precursor, [Rh(cod)Cl]₂, to form the active catalyst. The catalyst then activates the ketone and the silane, facilitating the enantioselective transfer of the hydride from silicon to the carbonyl carbon. The chirality of the resulting alcohol is dictated by the stereochemistry of the ligand. The chiral group at the 2-position, analogous to the sec-butyl group, creates a steric environment that forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer.

The table below summarizes results for the hydrosilylation of acetophenone (B1666503) using diphenylsilane, catalyzed by a rhodium complex with various 2-substituted thiazolidine ligands, illustrating the principle of enantioselection.

| Ligand 2-Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Isopropyl | 98 | 41.1 | R |

| (S)-sec-Butyl | 97 | 54.5 | R |

| tert-Butyl | 98 | 15.7 | R |

| Phenyl | 98 | 68.3 | R |

Table 1. Enantioselective hydrosilylation of acetophenone catalyzed by in situ catalysts from [Rh(cod)Cl]₂ and 2-R-thiazolidine ligands. Data sourced from Brunner et al. acs.org

These results demonstrate that the steric and electronic nature of the 2-substituent on the sulfur-nitrogen heterocycle directly influences the enantioselectivity of the reaction. This strongly suggests that this compound would serve as a competent ligand in similar rhodium-catalyzed transformations.

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Sulfur-containing heterocyclic systems, such as 1,3-thiazolidine-2-thiones, are recognized as highly effective chiral auxiliaries, particularly in aldol (B89426) reactions. scielo.org.mxmdpi.com

The this compound scaffold can be adapted to function as a chiral auxiliary. By acylating the ring nitrogen, an N-acyl derivative is formed. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The rigid dihydrothiazole ring and the bulky sec-butyl group at the C-2 position effectively block one face of the enolate. This steric hindrance forces an incoming electrophile, such as an aldehyde, to approach from the less hindered face, resulting in the formation of one diastereomer in preference to the other. scielo.org.mx

The effectiveness of this strategy has been well-documented with related N-acetyl thiazolidinethiones in titanium-mediated aldol reactions, which consistently produce syn-aldol products with high diastereoselectivity.

| N-Acetyl Thiazolidinethione Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| (S)-4-Isopropyl derivative | Isobutyraldehyde | 98 | 98:2 |

| (S)-4-Isopropyl derivative | Benzaldehyde | 92 | 97:3 |

| (S)-4-tert-Butyl derivative | Isobutyraldehyde | 99 | >99:1 |

| (S)-4-tert-Butyl derivative | Benzaldehyde | 95 | >99:1 |

Table 2. Diastereoselectivity in aldol reactions using N-acetyl thiazolidinethione chiral auxiliaries. Data illustrates the high degree of facial control exerted by the heterocyclic auxiliary. scielo.org.mx

The high levels of stereocontrol achieved with these related systems underscore the potential of an N-acylated this compound to serve as a powerful chiral auxiliary for controlling stereochemistry in carbon-carbon bond-forming reactions.

Organocatalytic Applications of Dihydrothiazole Scaffolds

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the need for metal catalysts. The dihydrothiazole scaffold is well-suited for organocatalysis due to the presence of the basic nitrogen atom, which can be exploited in several catalytic modes.

Brønsted Acid/Base Catalysis in Asymmetric Reactions

The lone pair of electrons on the imine nitrogen atom gives the dihydrothiazole ring Brønsted basic character. As a chiral base, it can deprotonate a substrate to generate a reactive nucleophile within a chiral environment.

More commonly, the nitrogen atom can be protonated by a strong acid to form a chiral dihydrothiazolium ion. This ion can then function as a chiral Brønsted acid catalyst. nih.gov In this role, the catalyst activates an electrophilic substrate (e.g., an imine or aldehyde) by forming a hydrogen bond with it. nih.gov This interaction lowers the energy of the substrate's lowest unoccupied molecular orbital (LUMO), making it more susceptible to nucleophilic attack. The chiral scaffold of the protonated dihydrothiazole surrounds the activated substrate, shielding one of its prochiral faces and directing the incoming nucleophile to the other, thereby inducing enantioselectivity. This mode of activation is central to many organocatalytic reactions, including asymmetric Friedel-Crafts alkylations, Pictet-Spengler reactions, and transfer hydrogenations. dicp.ac.cnresearchgate.net

Phase-Transfer Catalysis for Enantioselective Alkylations

Phase-transfer catalysis (PTC) is a powerful technique for promoting reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. nih.gov In asymmetric PTC, a chiral catalyst facilitates the transfer of a reactant from one phase to another, with stereocontrol being exerted during the reaction.

Chiral dihydrothiazole scaffolds are excellent precursors for asymmetric phase-transfer catalysts. Alkylation of the basic nitrogen atom with an alkyl halide (e.g., benzyl (B1604629) bromide) converts the neutral dihydrothiazole into a chiral quaternary ammonium (B1175870) salt. nih.gov This cationic salt is the active catalyst. It can pair with an anionic nucleophile (e.g., an enolate of a glycine (B1666218) derivative) in the aqueous phase, forming a lipophilic, chiral ion pair. This ion pair is soluble in the organic phase, where it can react with an electrophile (e.g., an alkyl halide). nih.govbeilstein-journals.org The tightly associated chiral cation dictates the trajectory of the incoming electrophile, resulting in a highly enantioselective alkylation. This methodology is particularly powerful for the asymmetric synthesis of non-natural α-amino acids. nih.gov The development of chiral onium salts, including those derived from phosphines (quaternary phosphonium (B103445) salts), has become a cornerstone of green and sustainable chemistry for asymmetric synthesis. rsc.org

Asymmetric Aldol, Mannich, and Michael Addition Reactions

A comprehensive review of scientific literature reveals that while the broader class of chiral Δ²-thiazolines is recognized for its utility as ligands in various asymmetric syntheses, specific applications of This compound in asymmetric aldol, Mannich, or Michael addition reactions have not been reported. nih.govnih.govrsc.org

The Δ²-thiazoline structural motif is valued in asymmetric catalysis, analogous to the more extensively studied oxazolines. acs.org Researchers have successfully employed various thiazoline-containing ligands in reactions such as palladium-catalyzed allylic substitutions, Diels-Alder reactions, and Friedel-Crafts alkylations. nih.gov However, the catalytic activity of the specific compound This compound , which is primarily known as a rodent pheromone, does not appear to have been explored or documented in the context of the following key carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

There are no detailed research findings or data available in peer-reviewed journals on the use of This compound as a chiral ligand or catalyst for asymmetric aldol reactions. Consequently, no data tables on reaction conditions, yields, or enantioselectivity can be provided.

Asymmetric Mannich Reactions

An extensive search of chemical databases and scientific literature yielded no published studies detailing the application of This compound in asymmetric Mannich reactions. The potential for this compound to act as a chiral auxiliary or ligand to induce stereoselectivity in this type of reaction remains unexplored.

Asymmetric Michael Addition Reactions

No documented reports on the utilization of This compound as a catalyst or ligand for asymmetric Michael addition reactions were found. While the general class of thiazolines has been investigated in asymmetric catalysis, the specific catalytic properties of this compound have not been characterized for this reaction. rsc.org

Biological Chemistry and Chemo Signaling Mechanisms

Molecular Interactions with Major Urinary Proteins (MUPs)

The binding of (S)-2-(sec-butyl)-4,5-dihydrothiazole (SBT) to MUPs is a critical process that protects the volatile ligand from degradation and controls its gradual release into the environment, prolonging its signaling effect. This interaction is highly specific, driven by a combination of forces and structural accommodations within the protein's active site.

This compound binds within the hydrophobic, barrel-shaped interior cavity of the MUP-I isoform. wikipedia.org The binding affinity is stereoselective, with the naturally occurring (S)-enantiomer showing a slightly higher affinity than its (R)-counterpart. The binding constant (Kd) for this compound with a complex of MUPs has been determined to be approximately 8.2 µM. nih.gov

Direct hydrogen bonding between the protein and this compound is not the primary mode of interaction. Instead, stabilization is achieved through an intricate, water-mediated hydrogen bond network. The thiazoline (B8809763) ligand forms a hydrogen bond with a water molecule sequestered within the active site. wikipedia.org This key water molecule is, in turn, stabilized by hydrogen bonds with the backbone of residue Phe56 and a second water molecule. This second solvent molecule further anchors the network by forming hydrogen bonds with residues Leu58 and Thr39, effectively cradling the ligand within the binding pocket. wikipedia.org

Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic profile of the binding between MUP-I and this compound. The interaction is characterized by a dissociation equilibrium constant (Kd) of approximately 1 µM. The binding is strongly enthalpically driven, with a large favorable enthalpy change (ΔH) of -11.2 kcal/mol at 25°C. This indicates the formation of strong, favorable interactions, such as the aforementioned Van der Waals forces and the structured hydrogen bond network.

However, the binding process is accompanied by an unfavorable entropy change (-TΔS) of 2.8 kcal/mol. This entropic penalty suggests a net increase in order upon complex formation, which may result from the ordering of water molecules and the reduction of conformational freedom for both the ligand and protein side chains within the active site. The interaction also exhibits a negative heat capacity change (ΔCp) of -165 cal/(mol·K), a hallmark of binding events that involve the burial of a significant nonpolar surface area.

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| Dissociation Constant (Kd) | ~1 µM | High binding affinity |

| Enthalpy Change (ΔH) | -11.2 kcal/mol | Binding is enthalpically driven (favorable) |

| Gibbs Free Energy Change (ΔG) | -8.38 kcal/mol | Spontaneous binding process |

| Entropic Contribution (-TΔS) | 2.8 kcal/mol | Binding is entropically opposed (unfavorable) |

| Heat Capacity Change (ΔCp) | -165 cal/(mol·K) | Significant burial of nonpolar surfaces |

The MUP binding pocket is not exclusively reserved for endogenous pheromones. It can also sequester other small, hydrophobic molecules from the environment. One such compound is 2,4-Di-tert-butylphenol (DTBP), a common industrial antioxidant and natural product. researchgate.net Studies have demonstrated that DTBP is a MUP ligand and engages in competitive binding with this compound. researchgate.net When DTBP is introduced to MUPs already bound with SBT, it can displace the pheromone from the binding cavity. researchgate.net This competitive phenomenon indicates that both compounds vie for the same binding site and suggests a potential trade-off for the animal between the transport of chemical signals and the sequestration and elimination of exogenous, potentially toxic, compounds. researchgate.net

Structural Basis of Binding within the MUP Active Site

Interplay with Biological Pathways and Receptor Systems

This compound , a volatile thiazoline compound, plays a significant role in rodent chemical communication. Its biological effects are mediated through complex interactions with specific receptor systems and the subsequent modulation of intracellular signaling pathways. The compound is a known constituent of male mouse urine and acts as a pheromone, influencing both physiological and behavioral responses in conspecifics. nih.govwikipedia.org

Research has identified the transmembrane guanylyl cyclase G (GC-G) as a specific receptor for 2-(sec-butyl)-4,5-dihydrothiazole (B1199143) (SBT). nih.gov This compound, in its capacity as an alarm pheromone, is detected by chemosensory neurons located in the Grueneberg ganglion (GG), a specialized olfactory subsystem in the anterior nasal region of mice. nih.gov

Studies have demonstrated that SBT directly binds with high affinity to the extracellular domain of the GC-G protein. nih.govpugetsound.edu This binding event elicits an enhancement of the receptor's enzymatic activity, leading to an increased synthesis of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). pugetsound.edu The activation of GC-G by SBT is a critical step in mediating physiological responses to alarm cues. In experimental models, the absence of the GC-G receptor in mice leads to a strong attenuation of neuronal activation by SBT. nih.govpugetsound.edu Consequently, SBT-induced responses such as fear-associated behaviors, elevated blood pressure, and increased levels of the stress hormone corticosterone (B1669441) are significantly reduced in animals deficient in GC-G. nih.govpugetsound.edu This evidence establishes GC-G as a key receptor for SBT, mediating its role as an alarm pheromone. nih.gov

The signaling cascade initiated by this compound extends to the modulation of various biochemical pathways, particularly those involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP). The compound exerts differential effects on cAMP levels depending on the specific olfactory tissue involved. nih.gov

In vomeronasal (VN) cells, which are part of the accessory olfactory system responsible for detecting many pheromones, 2-(sec-butyl)-4,5-dihydrothiazole causes a dose-dependent decrease in cAMP levels. nih.gov This contrasts with its effect on the olfactory cilia of the main olfactory epithelium, where it leads to an increase in cAMP accumulation. nih.gov This differential modulation highlights the complexity of pheromone signal transduction, where a single compound can trigger distinct intracellular responses in different chemosensory neurons. The vomeronasal system utilizes G protein-coupled receptors (GPCRs), and the activation of these receptors by pheromones is known to trigger phospholipase C-dependent cascades, which can influence levels of second messengers and ultimately lead to neuronal activation. omicsonline.org

Table 1: Receptor Interaction and Pathway Modulation by 2-(sec-butyl)-4,5-dihydrothiazole (SBT)

| Receptor/Pathway | Location | Interaction/Effect | Downstream Signal | Result |

| Guanylyl Cyclase-G (GC-G) | Grueneberg Ganglion (GG) Neurons | Direct binding to extracellular domain | Increased cGMP synthesis | Alarm/Fear Response |

| cAMP Pathway | Vomeronasal (VN) Cells | Modulation of GPCR-linked pathway | Decreased cAMP levels | Pheromonal Response |

| cAMP Pathway | Main Olfactory Cilia | Modulation of GPCR-linked pathway | Increased cAMP levels | Olfactory Response |

Chemo-Signaling Roles in Rodent Behavior

The activation of specific receptors and biochemical pathways by this compound translates into distinct and significant behavioral outcomes in rodents. This compound is a powerful chemo-signal that regulates key social behaviors, including aggression and reproduction.

This compound is a potent promoter of inter-male aggression in mice. nih.gov Found in the urine of intact adult males, this pheromone is an androgen-dependent signal of dominance. wikipedia.org When male mice are exposed to this compound, it can provoke fighting behaviors. nih.gov

Research has shown that the aggression-promoting effect of this thiazoline derivative is significantly enhanced when it acts synergistically with another male mouse urinary constituent, dehydro-exo-brevicomin. nih.govnih.gov When these two synthetic compounds are added to the urine of a castrated (and thus non-threatening) male, they elicit aggressive attacks from other males that are quantitatively and qualitatively comparable to the response provoked by the urine of an intact male. nih.govnih.gov

In female rodents, this compound is a key signal that influences reproductive physiology, specifically by inducing the synchronization of estrus. nih.gov This phenomenon, known as the Whitten effect, occurs when the ovarian cycles of females are suppressed due to group housing and then reinstated upon exposure to a male or his urinary signals. nih.gov

Synthetic 2-(sec-butyl)-4,5-dihydrothiazole, particularly in combination with dehydro-exo-brevicomin, has been shown to be as effective as normal male urine in abolishing the suppression of the ovarian cycle and inducing estrus. nih.gov These synthetic compounds can produce the effect even when simply added to water, demonstrating their potency as primer pheromones that trigger significant neuroendocrine changes in females. nih.gov

The biological activity of 2-(sec-butyl)-4,5-dihydrothiazole is highly dependent on its stereochemistry. The naturally occurring form excreted in the urine of adult male mice has been identified as the (S)-enantiomer. pugetsound.edu The two enantiomers, (S)- and (R)-2-(sec-butyl)-4,5-dihydrothiazole, elicit distinct behavioral responses, particularly in the context of competitive scent marking, or countermarking. pugetsound.edu

While both enantiomers exhibit similar binding affinities to the major urinary proteins (MUPs) that transport them, their chemo-signaling function differs significantly. pugetsound.edu The naturally occurring (S)-enantiomer acts as an aversive signal in certain contexts; male mice are slower to countermark old urinary spots to which (S)-DHT has been added. pugetsound.edu In contrast, the (R)-enantiomer prompts or accelerates countermarking behavior rather than delaying it. pugetsound.edu This demonstrates that rodent chemosensory systems can distinguish between the enantiomers and that this stereochemical difference is critical for conveying specific social information. pugetsound.edu

Table 2: Behavioral Effects of 2-(sec-butyl)-4,5-dihydrothiazole Enantiomers

| Enantiomer | Natural Occurrence | Behavioral Effect on Male Countermarking | Inferred Signal |

| This compound | Found in male mouse urine | Delays countermarking of old urine spots | Aversive Chemo-signal |

| (R)-2-(sec-butyl)-4,5-dihydrothiazole | Not detected in male mouse urine | Prompts/Accelerates countermarking | Stimulatory Signal |

Cross-Generational Impact of Pheromonal Exposure

Exposure to the male murine pheromone, this compound, in one generation can have a discernible impact on the subsequent generation. nih.gov Research has demonstrated that the effects of this chemical signal are not limited to the exposed individual but can also manifest in their offspring, particularly in terms of development and cognitive function. nih.govresearchgate.net

Studies involving the nasal exposure of female mice to this compound have revealed significant physiological and behavioral changes that extend to their pups. nih.gov A primary observation is that maternal exposure to the pheromone stimulates the expansion of mammary glands, which leads to prolonged nursing of their offspring. nih.govresearchgate.net This extended maternal care is hypothesized to be a key factor in the subsequent developmental enhancements seen in the pups. nih.gov

Detailed Research Findings

The offspring of dams exposed to this compound have demonstrated enhanced learning and spatial memory. nih.govresearchgate.net This was quantified using the Morris water maze, a standard behavioral test for spatial learning in rodents. nih.gov Pups from the pheromone-exposed mothers exhibited a significantly improved ability to learn the location of a hidden platform over several days of testing. nih.gov

The underlying biochemical mechanism for this enhanced cognitive function appears to be linked to brain development during the early postnatal period. nih.govresearchgate.net Researchers have found that the messenger RNA (mRNA) for polysialyltransferase was increased in the brains of offspring from exposed dams at post-natal day 10. nih.govresearchgate.net This enzyme is crucial for the production of polysialylated neural cell adhesion molecules, which play a significant role in brain development. nih.gov Notably, this difference in mRNA expression was not observed during embryonic stages, indicating that the developmental changes likely occur after birth, coinciding with the period of extended nursing. nih.govresearchgate.net It is suggested that the increased nursing may lead to a greater intake of sialic acid from the mother's milk, a vital nutrient for brain development. nih.gov

Data Tables

The following tables summarize the key findings from the research on the cross-generational impact of this compound exposure.

Table 1: Cognitive Performance of Offspring in Morris Water Maze

This table shows the performance of offspring from this compound-exposed dams compared to a control group in a spatial learning task. The data reflects the average success rate in locating a hidden platform over five days.

| Day of Testing | Offspring of Control Dams (% Success) | Offspring of SBT-Exposed Dams (% Success) | Statistical Significance (p-value) |

| Day 1 | Equivalent Performance | Equivalent Performance | Not Significant |

| Day 3 | Lower | Higher | p = 0.007 |

| Day 4 | Lower | Higher | p = 0.024 |

| Day 5 | Lower | Higher | p = 0.024 |

Data derived from Koyama et al. (2015). nih.gov

Table 2: Brain Development Marker in Offspring

This table presents the relative mRNA expression of polysialyltransferase in the brains of offspring at different developmental stages.

| Developmental Stage | Offspring of Control Dams (Relative mRNA Expression) | Offspring of SBT-Exposed Dams (Relative mRNA Expression) | Observation |

| Embryonic Stage | Normal | No significant difference | Pre-natal brain development appears unaffected. |

| Post-natal Day 10 | Normal | Increased | Significant post-natal enhancement in a key brain development enzyme. |

Data derived from Koyama et al. (2015). nih.govresearchgate.net

Synthesis and Study of S 2 Sec Butyl 4,5 Dihydrothiazole Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Dihydrothiazoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For 4,5-dihydrothiazole derivatives, these studies have revealed critical insights into the features necessary for specific biological activities, such as antibacterial, antifungal, and enzyme-inhibitory functions.

A significant study on a series of sixty 2-aryl-4,5-dihydrothiazoles established a crucial requirement for their antibacterial activity against pathogens like Ralstonia solanacearum and Pseudomonas syringae. The research demonstrated that the presence of a hydroxyl group at the 2'-position of the 2-aryl substituent was essential for potent inhibition. mdpi.com Both electron-withdrawing and electron-donating groups at other positions on the aryl ring were found to abolish the antibacterial effects, highlighting the specific electronic and steric requirements for activity. mdpi.com The compounds (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and its (R)-enantiomer were particularly effective, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 31.24 μg·mL⁻¹. mdpi.com

In a different context, SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids identified them as a novel class of metallo-β-lactamase (MBL) inhibitors, which are important in overcoming bacterial resistance to β-lactam antibiotics. researchgate.netnih.gov These studies help in designing more potent inhibitors by modifying the substituents at the 2-position of the dihydrothiazole ring. researchgate.net Similarly, research into (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives has elucidated SAR for antifungal and insecticidal activities, providing a basis for developing new agricultural agents. nih.gov

Table 1: SAR of 2-Aryl-4,5-dihydrothiazole Analogues Against Ralstonia solanacearum mdpi.com

| Compound | Substituent on 2-Aryl Ring | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2'-OH | 7.81 |

| (S)-2-phenyl-4-hydroxymethyl-4,5-dihydrothiazole | None | > 500 |

| (S)-2-(4′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 4'-OH | > 500 |

| (S)-2-(3′-methylphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 3'-CH₃ | > 500 |

| (S)-2-(2′-fluorophenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2'-F | > 500 |

| (S)-2-(2′-chlorophenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2'-Cl | > 500 |

Design and Synthesis of Analogues with Modified Alkyl Chains or Heterocyclic Scaffolds

The design and synthesis of analogues of (S)-2-(sec-butyl)-4,5-dihydrothiazole involve strategic modifications to either the alkyl chain at the 2-position or the core heterocyclic structure itself. These modifications are aimed at creating novel compounds with enhanced or entirely new biological activities.

One prominent synthetic strategy involves a metal- and catalyst-free method to produce 2-aryl-4,5-dihydrothiazoles from cysteine and substituted benzonitriles, achieving yields between 64% and 89%. mdpi.com This approach allows for the introduction of a wide variety of aryl groups at the 2-position, enabling extensive exploration of the SAR. mdpi.com Another versatile method is the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with various nucleophiles to yield 2-N-substituted 4,5-dihydrothiazole derivatives, introducing complex fluorinated chains. researchgate.net

Researchers have also designed and synthesized novel scaffolds by attaching other heterocyclic or functional groups to the dihydrothiazole core. For example, a series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine moiety were designed to explore new antifungal and insecticidal agents. nih.gov In the realm of neuropharmacology, new arylpiperazine scaffolds bearing a 4,5-dihydrothiazole substituent have been synthesized to investigate their affinity for serotoninergic receptors, potentially for managing neurological disorders. mdpi.comnih.gov Furthermore, dihydrothiazole derivatives have been synthesized based on natural alkaloids like cytisine (B100878) and salsoline, combining the structural features of these biologically active molecules. nih.gov

Table 2: Examples of Synthesized 4,5-Dihydrothiazole Analogues

| Analogue Class | Key Structural Modification | Synthetic Precursors | Potential Application |

|---|---|---|---|

| 2-Aryl-4,5-dihydrothiazoles | Aryl group at C2 | Cysteine and substituted benzonitriles mdpi.com | Antibacterial agents mdpi.com |

| 2-Phenyl-4,5-dihydrothiazole-4-carboxamides | Diacylhydrazine group at C4 | L-cysteine and benzonitrile (B105546) derivatives nih.gov | Antifungal/Insecticidal agents nih.gov |

| Thiazolinylphenyl-piperazines | Phenylpiperazine group at C2 | x-(1-piperazinyl)benzonitrile and 2-aminoethane-1-thiol mdpi.com | Serotonergic receptor ligands mdpi.com |

| Alkaloid-dihydrothiazole hybrids | Attached to natural alkaloids (cytisine, salsoline) | Alkaloids and 1,2-dibromo-3-isothiocyanatopropane nih.gov | Pharmacological agents nih.gov |

Comparative Analysis of Reactivity and Biological Function Across Derivatives

The structural diversity of 4,5-dihydrothiazole derivatives leads to a wide spectrum of biological functions and mechanisms of action. A comparative analysis reveals how subtle changes in substitution can dramatically alter a compound's biological target and activity.

The 2-aryl-4,5-dihydrothiazoles with a 2'-hydroxy group exhibit potent antibacterial activity by influencing fatty acid synthesis in the target bacteria. mdpi.com This mechanism is distinct from that of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which function as inhibitors of metallo-β-lactamase enzymes, thereby combating antibiotic resistance. researchgate.netnih.gov This highlights how modifications at the C2 and C4 positions can switch the biological target from a metabolic pathway to a specific resistance enzyme.

Further illustrating this diversity, (R)-N'-(4-nitrobenzoyl)-2-(4-nitrophenyl)-4,5-dihydrothiazole-4-carbohydrazide, an analogue with a diacylhydrazine moiety, displays insecticidal activity by acting as a modulator of insect Ca²⁺ levels, disrupting cellular calcium homeostasis. nih.gov In contrast, analogues where the dihydrothiazole ring is attached to an arylpiperazine scaffold show affinity for human serotonergic receptors (specifically 5-HT₁A), indicating a potential role in treating central nervous system disorders. mdpi.com

The parent compound, this compound, functions as a pheromone in rodents, a role that is highly dependent on its specific stereochemistry and volatility. This natural function is vastly different from the antimicrobial, anticancer, and enzyme-inhibitory activities designed into its synthetic analogues. mdpi.com This wide range of activities, from antibacterial and antifungal to anticancer and anti-inflammatory, underscores the privileged nature of the thiazole (B1198619) and dihydrothiazole scaffolds in medicinal chemistry. mdpi.comglobalresearchonline.net

Incorporation of the 4,5-Dihydrothiazole Moiety in Natural Product Synthesis Schemes

The 4,5-dihydrothiazole (or thiazoline) ring is not only a target for synthetic modification but is also a key structural component found in numerous complex natural products with significant biological activity. rsc.org Its presence in molecules like curacin A, largazole, and tantazole B underscores its importance as a building block in nature's synthetic pathways. rsc.org Consequently, chemists have developed methods to incorporate this moiety into synthetic schemes targeting natural products and their analogues.

A notable strategy involves the synthesis of fused-thiazole derivatives from readily available natural products. For instance, an efficient synthesis has been developed to create fused-thiazole derivatives of steroids and terpenoids, such as cholestenone, progesterone, ethisterone, and nootkatone. nih.gov This method typically involves reacting an epoxy-ketone derivative of the natural product with a thiourea (B124793) derivative in acetic acid. nih.gov This approach leverages the complex scaffolds of natural products to create novel, potent bioactive molecules, with some ethisterone-based fused-thiazole compounds showing significant growth inhibition of cancer cell lines at submicromolar concentrations. nih.gov

Furthermore, the dihydrothiazole ring has been incorporated into structures based on natural alkaloids. For example, derivatives have been synthesized that combine the dihydrothiazole moiety with the structures of cytisine and salsoline, aiming to create new compounds with potentially enhanced pharmacological activity derived from both the alkaloid and the heterocyclic ring. nih.gov The use of chiral thiazoline (B8809763) building blocks is also a critical strategy in the synthesis of peptide-derived natural products, where the heterocycle is a key component of the final structure and its biological function. documentsdelivered.com

Advanced Research Techniques and Methodologies Employed

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. In the study of (S)-2-(sec-butyl)-4,5-dihydrothiazole, ITC has been instrumental in characterizing its binding to proteins, such as the mouse major urinary protein-I (MUP-I).

Detailed research findings from ITC experiments have revealed that the binding of 2-sec-butyl-4,5-dihydrothiazole to MUP-I is an enthalpically driven process. The interaction is characterized by a large favorable enthalpy change (ΔH) and an unfavorable entropy change (-TΔS). This suggests that the binding is primarily driven by the formation of favorable contacts, such as hydrogen bonds and van der Waals interactions, between the ligand and the protein's binding pocket, which outweigh the entropic cost of ordering the system upon binding.

Furthermore, ITC studies have determined the stoichiometry of the interaction, confirming a 1:1 binding ratio between 2-sec-butyl-4,5-dihydrothiazole and MUP-I. The dissociation constant (Kd) has also been quantified, providing a measure of the binding affinity.

Interactive Data Table: Thermodynamic Parameters for the Binding of 2-sec-butyl-4,5-dihydrothiazole to MUP-I at 25°C

| Thermodynamic Parameter | Value | Unit |

| Enthalpy Change (ΔH) | -11.2 | kcal/mol |

| Entropy Change (-TΔS) | 2.8 | kcal/mol |

| Heat Capacity Change (ΔCp) | -165 | cal/(mol·K) |

| Dissociation Constant (Kd) | ~1 | µM |

| Stoichiometry (n) | 1 |

Solution-State NMR Spectroscopy for Protein-Ligand Interaction Mapping

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for mapping the interactions between a protein and a ligand at atomic resolution. While specific studies detailing the use of solution-state NMR for this compound are not extensively published, the principles of chemical shift perturbation (CSP) mapping are directly applicable. nih.govbcm.edu

In a typical CSP experiment, a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein (e.g., ¹⁵N-labeled MUP) are acquired during a titration with the unlabeled ligand, this compound. bcm.edu Upon binding, the chemical environment of the amino acid residues in the protein's binding pocket is altered, leading to changes in their corresponding chemical shifts in the NMR spectrum. nih.gov

By monitoring these chemical shift changes, it is possible to identify the specific residues that are involved in the interaction. The magnitude of the perturbation can also provide information about the binding affinity. nih.gov This technique is particularly powerful for identifying the binding interface and for detecting conformational changes in the protein upon ligand binding. nih.gov For interactions in the fast exchange regime on the NMR timescale (typically for binding affinities with a Kd weaker than ~3 µM), the observed chemical shift is a population-weighted average of the free and bound states, allowing for the determination of the dissociation constant. nih.gov

X-ray Crystallography for Atomic-Resolution Complex Structures

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules and their complexes at atomic resolution. This technique has been successfully applied to elucidate the binding mode of 2-sec-butyl-4,5-dihydrothiazole to mouse major urinary proteins (MUPs). nih.govnih.govnih.gov

The high-resolution X-ray crystal structure of mouse major urinary protein IV (MUP-IV) in complex with 2-sec-butyl-4,5-dihydrothiazole has been determined (PDB ID: 3KFF). rcsb.org This structure reveals that the ligand binds within the hydrophobic calyx of the MUP-IV. nih.gov The sec-butyl group of the thiazoline (B8809763) is buried deep within the binding pocket, making extensive van der Waals contacts with hydrophobic residues of the protein. The thiazoline ring is positioned closer to the opening of the cavity. nih.gov

Crucially, the structure shows that the interaction is stabilized by a network of hydrogen bonds mediated by water molecules. These water molecules form bridges between the polar atoms of the ligand and specific amino acid residues within the binding site. wikipedia.org This detailed structural information is invaluable for understanding the basis of binding specificity and for guiding the design of related compounds with tailored binding properties.

Interactive Data Table: Crystallographic Data for MUP-IV in Complex with 2-sec-butyl-4,5-dihydrothiazole

| Parameter | Value |

| PDB ID | 3KFF rcsb.org |

| Resolution | 0.96 Å rcsb.org |

| Space Group | P 1 21 1 |

| R-Value Work | 0.140 rcsb.org |

| R-Value Free | 0.164 rcsb.org |

Solid-Phase Microextraction (SPME) for Volatile Compound Collection

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. sigmaaldrich.comnih.gov Headspace SPME (HS-SPME) is a common mode of this technique used for the analysis of volatile compounds, such as pheromones. nih.govnih.gov

In the context of this compound, which is a volatile pheromone, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) is an effective method for its collection and analysis from biological samples like urine or from the air. nih.govnih.gov The choice of the SPME fiber coating is critical for efficient extraction. For volatile sulfur compounds, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often employed due to their ability to adsorb a wide range of analytes. nih.govnih.gov

The optimization of extraction parameters, including extraction time and temperature, is crucial for achieving high sensitivity. For instance, an extraction time of around 30-50 minutes at a temperature of approximately 35-70°C is often found to be optimal for many volatile sulfur compounds. nih.govnih.gov The addition of salt to aqueous samples can also enhance the extraction efficiency by increasing the volatility of the analytes. nih.gov

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a specialized chromatographic technique used for the separation of enantiomers. gcms.cz This is essential for determining the enantiomeric excess (e.e.) of chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities.

The determination of the absolute configuration of 2-sec-butyl-4,5-dihydrothiazole in male mouse urine has been successfully achieved using chiral capillary gas chromatography. nih.gov This method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column.

In a specific study, the enantiomers were derivatized with a chiral trifluoroacetyl group, and their retention times were compared with those of synthetic standards on a chiral capillary column. nih.gov This allowed for the unambiguous identification and quantification of the (S)-enantiomer in the biological samples. The results of such analyses are critical for understanding the stereospecificity of the biological processes in which this pheromone is involved. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry, necessitating precise control in their synthesis. While methods for the asymmetric synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole exist, future research should focus on developing more efficient, scalable, and environmentally benign stereoselective pathways. nih.gov

Current synthetic approaches can sometimes be limited by factors such as the number of steps, the cost of chiral precursors or catalysts, and the potential for side reactions like epimerization, which can reduce the enantiomeric purity of the final product. nih.gov Future research could explore novel catalytic systems, including biocatalysis using engineered enzymes, to achieve higher yields and enantiomeric excess. The principles of green chemistry, such as using non-toxic solvents and minimizing waste, should be a central consideration in the development of these new synthetic routes. mdpi.com Furthermore, creating pathways that allow for the facile synthesis of a variety of structurally related chiral thiazolines would be highly valuable for structure-activity relationship studies.

Exploration of New Catalytic Applications of this compound and Its Derivatives

The thiazoline (B8809763) ring is a valuable structural motif in the field of asymmetric catalysis. nih.gov Thiazoline-containing compounds can act as chiral ligands that coordinate with metal centers to create catalysts for a wide range of chemical transformations. alfachemic.com Although less explored than their oxazoline (B21484) counterparts, thiazoline-based ligands have shown distinct and sometimes superior catalytic activity, a difference attributed to the unique electronic and steric properties of the sulfur atom compared to oxygen. nih.govsci-hub.se

Future investigations should systematically explore the catalytic potential of this compound and its derivatives. By modifying the sec-butyl group or other positions on the thiazoline ring, a library of new chiral ligands could be generated. These ligands could then be complexed with various transition metals and tested in a range of asymmetric reactions.